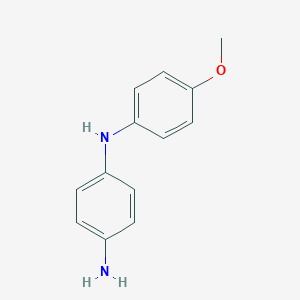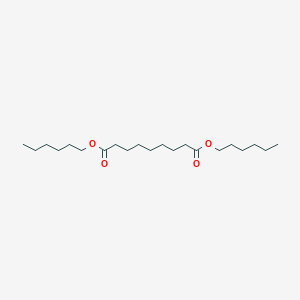![molecular formula C30H16 B089683 トリベンゾ[de,kl,rst]ペンタフェン CAS No. 188-72-7](/img/structure/B89683.png)
トリベンゾ[de,kl,rst]ペンタフェン
説明
Terrylene is an ortho- and peri-fused polycyclic arene.
科学的研究の応用
光エレクトロニクス
テリレン誘導体は、光エレクトロニクスにおける潜在的な用途のために合成され、研究されてきました . 特定の基の導入により、化合物の吸収および発光特性を改善できます .
有機太陽電池
ねじれたテリレンジイミド(TDI)は、有機太陽電池で使用するために設計および合成されてきました . これらのTDIは、500〜700 nmの範囲で優れた光吸収能力を示します .
単一分子分光法
テリレン染料は、単一分子分光法(SMS)の重要な発色団として確立されています . これにより、エネルギーおよび電子移動などの光物理的プロセスを研究できます .
電界効果トランジスタデバイス
トリベンゾ[fj,ij,rst]ペンタフェン(TBP)誘導体は、合成され、電界効果トランジスタ(FET)デバイスの製造に使用されてきました .
光起電力
テリレン染料は、光起電力の分野で潜在的な可能性を示しています . 特定のテリレン染料に基づくデバイスの電力変換効率は、3.64%と報告されています .
多辺ナノグラフェンの開発
作用機序
Target of Action
Tribenzo[de,kl,rst]pentaphene, also known as terrylene, is a polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 376.4480 . It is primarily used in the field of organic electronics due to its unique optical and electronic properties . The primary targets of terrylene are the electronic devices where it is used as a semiconductor .
Mode of Action
Terrylene exhibits pronounced π–π stacking interactions, leading to high charge carrier densities along the stacked PAH columns . This property makes it a potential candidate for various applications in molecular electronics . When incorporated into electronic devices, terrylene interacts with other components to facilitate electron/hole transport .
Biochemical Pathways
Its synthesis involves a cascade of classical scholl and non-classical scholl-type cycloheptatriene formation reactions .
Pharmacokinetics
Its properties such as solubility, stability, and reactivity play a crucial role in its function in electronic devices .
Result of Action
The result of terrylene’s action is the efficient transport of charge carriers in electronic devices . Its unique structure and properties contribute to lowering the band-gap of devices, thereby improving their electron/hole transport mobility .
特性
IUPAC Name |
octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24(28),25-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16/c1-5-17-6-2-10-20-24-15-16-26-22-12-4-8-18-7-3-11-21(28(18)22)25-14-13-23(29(24)30(25)26)19(9-1)27(17)20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSSBUECAXJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=CC=CC8=C7C6=CC=C8)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172136 | |
| Record name | Tribenzo(de,kl,rst)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-72-7 | |
| Record name | Tribenzo[de,kl,rst]pentaphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzo(de,kl,rst)pentaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenzo(de,kl,rst)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of terrylene?
A1: Terrylene has a molecular formula of C30H16 and a molecular weight of 376.45 g/mol.
Q2: What are the characteristic spectroscopic features of terrylene?
A2: Terrylene exhibits strong absorption in the visible region with a maximum around 570 nm. [] It displays fluorescence with high quantum yields, particularly at low temperatures. [, ] The fluorescence spectrum is typically mirror-imaged to the absorption spectrum, indicating a small Stokes shift. [] Vibrational features are often resolved in both absorption and fluorescence spectra, especially at low temperatures. [, ]
Q3: How does the introduction of substituents affect the spectroscopic properties of terrylene?
A3: Substituents, particularly at the bay positions, can significantly influence terrylene's properties. Electron-donating groups can red-shift both absorption and emission spectra, while electron-withdrawing groups may have the opposite effect. [, , ] The size and nature of substituents can also impact solubility and aggregation behavior. [, , ]
Q4: What materials are commonly used as hosts for terrylene in spectroscopic studies?
A4: Common host matrices include crystalline organic materials like p-terphenyl, [, , ] n-alkanes, [] and 2,3-dimethylnaphthalene. [] These hosts provide well-defined environments for studying single-molecule behavior at low temperatures. Polymers like polyethylene [, ] and PMMA [] have also been utilized for single-molecule studies and potential applications in membrane labeling.
Q5: How does the host matrix influence the photophysical properties of terrylene?
A5: The host matrix plays a crucial role in determining terrylene's spectroscopic properties. Crystalline hosts can lead to sharp, well-resolved spectral lines at low temperatures due to reduced inhomogeneous broadening. [, , ] Polycrystalline hosts may exhibit multiple spectroscopic sites, each with distinct spectral characteristics. [, ] The presence of specific functional groups within the host, such as methyl groups, can influence spectral diffusion and stability. []
Q6: How stable is terrylene under various conditions?
A6: Terrylene exhibits good photostability, especially at low temperatures and in inert environments. [, , ] Oxygen can lead to photo-oxidation and bleaching, particularly at higher temperatures. [, ] The presence of antioxidants or encapsulation within protective matrices can enhance photostability. []
Q7: What are the potential applications of terrylene and its derivatives?
A7: Terrylene's unique photophysical properties make it promising for various applications, including:
- Single-molecule spectroscopy: Its high fluorescence quantum yield and narrow spectral lines at low temperatures make it ideal for probing nanoscale environments and studying fundamental photophysical processes. [, , , , , , ]
- Organic electronics and photonics: Terrylene derivatives have been investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to their favorable electronic properties and potential for charge transport. [, , , ]
- Fluorescent probes and sensors: Terrylene's sensitivity to its surrounding environment makes it potentially useful for sensing applications, including detecting changes in polarity, pH, or the presence of specific analytes. [, ]
- Bioimaging: Water-soluble terrylene derivatives with high photostability have shown promise for labeling biological samples and studying cellular processes. []
Q8: How is computational chemistry used to study terrylene and its derivatives?
A8: Computational methods are invaluable for understanding and predicting the properties of terrylene and its derivatives. Density functional theory (DFT) calculations are widely used to:
- Predict electronic structure and energy levels: This provides insights into absorption and emission spectra, redox potentials, and charge transport properties. [, , , , ]
- Investigate excited-state dynamics: This helps understand processes like fluorescence, internal conversion, and singlet fission. [, , ]
- Model molecular packing and intermolecular interactions: This is crucial for understanding the impact of crystal structure on properties like singlet fission efficiency. []
- Design new terrylene derivatives with tailored properties: This allows researchers to explore structure-property relationships and optimize molecules for specific applications. [, ]
Q9: What is singlet fission, and why is terrylene of interest for this process?
A9: Singlet fission (SF) is a photophysical process where a singlet excited state splits into two triplet excited states. Terrylene and its derivatives are promising SF materials due to their:
- Energetics: The energy of their singlet excited state is approximately twice that of their triplet state, fulfilling a key energetic requirement for efficient SF. [, , ]
- Intermolecular interactions: Their planar structure and ability to pack closely in the solid state facilitate strong electronic coupling, which is crucial for efficient SF. [, ]
Q10: What factors influence the efficiency of singlet fission in terrylene-based materials?
A10: Several factors impact SF efficiency, including:
- Molecular structure: The size and nature of substituents can affect the energy levels and intermolecular interactions, influencing SF rates. [, ]
- Crystal packing: The relative orientation and distance between molecules in the solid state strongly impact electronic coupling and SF efficiency. [, ]
- Morphology: Crystallinity and domain size can affect exciton diffusion and recombination, influencing overall SF yield. []
Q11: What other photophysical phenomena are relevant to terrylene's applications?
A11: Beyond singlet fission, other relevant phenomena include:
- Fluorescence resonance energy transfer (FRET): Terrylene's strong absorption and emission in the visible region make it an excellent FRET acceptor, enabling studies of molecular interactions and distances at the nanoscale. []
- Excited-state energy transfer: In systems containing multiple chromophores, energy transfer processes between terrylene and other molecules can be exploited for light harvesting and energy conversion applications. [, ]
- Intersystem crossing: Understanding the rate of intersystem crossing from the singlet to the triplet state is crucial for applications relying on triplet excited states, such as photodynamic therapy and organic light-emitting diodes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)



